An In-Depth Technical Guide to (1,5-Dimethyl-1H-pyrazol-4-yl)boronic Acid: Synthesis, Application, and Biological Relevance
An In-Depth Technical Guide to (1,5-Dimethyl-1H-pyrazol-4-yl)boronic Acid: Synthesis, Application, and Biological Relevance
CAS Number: 1204333-57-2
This technical guide provides a comprehensive overview of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid, a key building block in contemporary medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and its pivotal role in the development of targeted therapeutics, particularly Janus kinase (JAK) inhibitors.
Compound Properties and Data
(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid is a stable, solid compound at room temperature. Its chemical and physical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 1204333-57-2 | [1] |
| Molecular Formula | C₅H₉BN₂O₂ | |
| Molecular Weight | 139.95 g/mol | [1] |
| Appearance | Solid | |
| Storage Conditions | Store in a dry, well-ventilated place. For long-term storage, keeping it in a freezer under -20°C is recommended. |
Synthesis and Experimental Protocols
The synthesis of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid can be achieved through a multi-step process starting from readily available reagents. The general synthetic workflow involves the formation of the pyrazole core, followed by regioselective bromination and subsequent conversion to the boronic acid.
Synthesis of 1,5-Dimethyl-1H-pyrazole
The initial step involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative. A typical protocol is as follows:
Experimental Protocol:
-
In a round-bottom flask, dissolve acetylacetone (1.0 eq) in a suitable solvent such as ethanol.
-
Add methylhydrazine (1.0 eq) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure to yield crude 1,5-dimethyl-1H-pyrazole, which can be purified by distillation.
Bromination of 1,5-Dimethyl-1H-pyrazole
The next step is the regioselective bromination at the C4 position of the pyrazole ring.
Experimental Protocol:
-
Dissolve 1,5-dimethyl-1H-pyrazole (1.0 eq) in a suitable solvent like dichloromethane or acetic acid.
-
Slowly add a brominating agent such as N-Bromosuccinimide (NBS) (1.0-1.2 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude 4-bromo-1,5-dimethyl-1H-pyrazole by column chromatography.
Synthesis of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid
The final step is the conversion of the bromo-pyrazole to the corresponding boronic acid. Two common methods are presented below.
This method involves the formation of an organolithium intermediate which is then quenched with a borate ester.
Experimental Protocol:
-
Dissolve 4-bromo-1,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium (1.1 eq) in hexanes dropwise, maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 1 hour to ensure complete lithium-halogen exchange.[2][3]
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of an aqueous solution of ammonium chloride.
-
Acidify the mixture with 1M HCl to a pH of approximately 2.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid can be purified by recrystallization.
This palladium-catalyzed reaction offers a milder alternative for the synthesis of boronic esters, which can be subsequently hydrolyzed to the boronic acid.[4][5]
Experimental Protocol for the Pinacol Ester:
-
In a Schlenk flask, combine 4-bromo-1,5-dimethyl-1H-pyrazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (3.0 eq).
-
Add a degassed solvent, such as dioxane or toluene.
-
Heat the reaction mixture at 80-100 °C for 12-24 hours under an inert atmosphere.
-
Monitor the reaction by TLC or GC-MS. Upon completion, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite and wash with an organic solvent.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to obtain 1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.
-
The pinacol ester can then be hydrolyzed to the boronic acid by treatment with an aqueous acid.
Application in Drug Discovery: A Key Intermediate for JAK Inhibitors
(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid and its derivatives are crucial intermediates in the synthesis of Janus kinase (JAK) inhibitors.[6] The JAK-STAT signaling pathway is a critical regulator of cellular processes such as proliferation, differentiation, and immune responses.[7][8][9][10] Dysregulation of this pathway is implicated in various diseases, including myeloproliferative neoplasms, autoimmune disorders, and cancer.[11]
Ruxolitinib, a potent and selective JAK1/JAK2 inhibitor, is a prominent example of a therapeutic agent whose synthesis can utilize pyrazole-based building blocks.[12] The pyrazole moiety serves as a key pharmacophore, interacting with the hinge region of the kinase domain.
General Synthetic Scheme for a JAK Inhibitor
The following diagram illustrates a generalized synthetic route to a JAK inhibitor, highlighting the role of (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid in a Suzuki-Miyaura cross-coupling reaction.
The JAK-STAT Signaling Pathway and Mechanism of Inhibition
The JAK-STAT pathway is initiated by the binding of cytokines to their receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to regulate gene expression.[8] JAK inhibitors, synthesized using intermediates like (1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid, competitively bind to the ATP-binding site of JAKs, thereby blocking the phosphorylation of STATs and inhibiting downstream signaling.[9][10]
Safety and Handling
(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid is harmful if swallowed. It is advisable to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust. In case of contact with eyes or skin, rinse immediately with plenty of water.
Conclusion
(1,5-Dimethyl-1H-pyrazol-4-yl)boronic acid is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its utility in the construction of JAK inhibitors highlights its importance in the development of targeted therapies for a range of diseases. The synthetic protocols and biological context provided in this guide are intended to support researchers in leveraging the full potential of this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. ajmc.com [ajmc.com]
- 5. Miyaura Borylation Reaction [organic-chemistry.org]
- 6. Boron-Containing Pyrazole Compounds as JAK Inhibitors for Treating Inflammation, Autoimmune Diseases, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hcp.jakafi.com [hcp.jakafi.com]
- 8. PathWhiz [pathbank.org]
- 9. What is the mechanism of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 10. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 11. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
